3-[(2-Methyloxolan-3-yl)amino]benzonitrile
Description
3-[(2-Methyloxolan-3-yl)amino]benzonitrile is a benzonitrile derivative featuring a 2-methyloxolane (tetrahydrofuran) ring linked via an amino group to the benzonitrile core.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-[(2-methyloxolan-3-yl)amino]benzonitrile |
InChI |
InChI=1S/C12H14N2O/c1-9-12(5-6-15-9)14-11-4-2-3-10(7-11)8-13/h2-4,7,9,12,14H,5-6H2,1H3 |
InChI Key |
PIKWRECYXPHIIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(2-Methyloxolan-3-yl)amino]benzonitrile involves the reaction of 2-methyloxolane with benzonitrile under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield
Chemical Reactions Analysis
3-[(2-Methyloxolan-3-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[(2-Methyloxolan-3-yl)amino]benzonitrile is used in various scientific research applications, including:
Chemistry: It serves as a reference standard for analytical methods such as NMR, HPLC, and LC-MS.
Biology: It may be used in studies involving the interaction of small molecules with biological targets.
Medicine: Research involving this compound could contribute to the development of new pharmaceuticals.
Industry: It is used in the development and testing of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Structural Analogs in Medicinal Chemistry
a. 3-((6-Methoxy-1H-benzofuro[3,2-c]pyrazol-3-yl)amino)benzonitrile (4e)
- Structure : Substituted with a benzofuropyrazole ring and methoxy group.
- Synthesis : Prepared via LiHMDS-mediated coupling with 3-isothiocyanatobenzonitrile, yielding 17% after purification .
- Application : Demonstrates tumor cell growth inhibition, suggesting the benzonitrile scaffold’s relevance in oncology.
- Key Difference : The benzofuropyrazole moiety may enhance π-π stacking interactions in biological targets compared to the methyloxolane group in the target compound.
b. 3-((5-(2-Hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzonitrile (5e)
- Structure : Features a pyrazole ring with a hydroxyphenyl substituent.
- Synthesis : Similar low yield (18%) to 4e, highlighting synthetic challenges for benzonitrile analogs .
- Application : Also active against tumor cells, but the hydroxyl group may influence solubility and metabolic stability.
Comparison Insight : The target compound’s methyloxolane group likely improves solubility over bulky benzofuropyrazole systems, though direct bioactivity data are needed for confirmation.
Functional Analogs in Materials Science
a. 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile
- Structure: Incorporates phenoxazine and carbazole groups, enhancing electron transport properties.
- Application : Used in thermally activated delayed fluorescence (TADF) materials for OLEDs due to its planar, conjugated system .
- Key Difference: The target compound’s non-conjugated methyloxolane-amino group limits its utility in optoelectronics, emphasizing the role of substituents in determining application scope.
Pharmacological Analogs: Radioligands for mGluR5
a. 18F-PEB and 18F-MTEB
- Structure : Fluorinated benzonitriles with pyridinyl- or thiazolyl-ethynyl groups.
- Application : High-affinity radioligands for metabotropic glutamate receptor 5 (mGluR5) imaging .
- Key Difference : The ethynyl linker and fluorine atom in these compounds enhance blood-brain barrier penetration and receptor binding, whereas the target compound’s methyloxolane group may favor different pharmacokinetic profiles.
a. 3-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile
- Structure : Contains a dioxolane ring and benzoyl group.
- Safety : Requires precautions for inhalation and skin contact, as per GHS guidelines .
- Comparison: The benzoyl group in this compound increases reactivity compared to the target compound’s amino-methyloxolane substituent, which may reduce toxicity risks.
Data Table: Key Properties of Selected Benzonitrile Derivatives
*Calculated based on structural formulas.
Research Findings and Insights
- Synthetic Challenges : Low yields (17–18%) for analogs like 4e and 5e suggest that steric hindrance or reactivity of substituents complicates benzonitrile derivatization .
- Application Specificity: Substituents dictate functionality—bulky groups (e.g., benzofuropyrazole) favor bioactivity, while conjugated systems (e.g., phenoxazine) enable optoelectronic use .
- Safety Profiles : Polar groups like methyloxolane may reduce toxicity compared to benzoyl-containing analogs .
Biological Activity
3-[(2-Methyloxolan-3-yl)amino]benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzonitrile moiety substituted with a methyloxolane ring. The structural characteristics contribute to its unique biological properties.
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 202.25 g/mol |
| Solubility | Soluble in organic solvents; insoluble in water |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: MCF-7 Cell Line
In a study assessing the effects on MCF-7 cells, treatment with increasing concentrations of this compound resulted in:
| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0 (Control) | 100 | 5 |
| 10 | 70 | 25 |
| 50 | 40 | 55 |
| 100 | 20 | 80 |
The data indicate a dose-dependent response in both cell viability and apoptosis induction, suggesting that higher concentrations lead to increased cytotoxic effects.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In Vitro Antimicrobial Testing Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings highlight the potential of this compound as a candidate for further development as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets within cells. It may modulate key signaling pathways associated with cell proliferation and apoptosis.
- Targeting Enzymes: The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Interaction: It could bind to receptors that regulate cell growth and survival.
- Reactive Oxygen Species (ROS): Induction of oxidative stress leading to cellular damage has been proposed as a contributing factor to its anticancer activity.
Research Applications
Given its diverse biological activities, this compound has potential applications in:
- Drug Development: As a lead compound for new anticancer or antimicrobial drugs.
- Biochemical Research: To study mechanisms of action related to apoptosis and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
